1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole ring and a phenoxyethyl group.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is not well understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of the microorganisms. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to exhibit low toxicity and low side effects in animal models. It has been shown to be well tolerated and safe for use in lab experiments. The compound has been shown to exhibit significant antioxidant activity and has been investigated for its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole in lab experiments include its high yield, low toxicity, and low side effects. Additionally, the compound is relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has significant potential for future research in various fields. Some of the future directions for research include investigating the compound's potential use as an anticancer agent, exploring its potential use as a ligand in coordination chemistry, and investigating its potential use as a neuroprotective agent. Additionally, further research is needed to understand the mechanism of action of the compound and to optimize its synthesis method.
In conclusion, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it exhibits low toxicity and low side effects. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
Synthesis Methods
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-(2,4-dimethylphenoxy)ethanamine with glyoxal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the imidazole ring. The yield of the synthesis method is high, and the purity of the product can be achieved through simple purification techniques.
Scientific Research Applications
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use as an anticancer agent. The compound has also been studied for its potential use as a ligand in coordination chemistry.
properties
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-3-4-13(12(2)9-11)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSOMCCNCMUWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.